molecular formula C10H14FN B12214967 [3-(3-Fluoro-phenyl)-propyl]-methyl-amine

[3-(3-Fluoro-phenyl)-propyl]-methyl-amine

Cat. No.: B12214967
M. Wt: 167.22 g/mol
InChI Key: YZNBPEMJYWSHPD-UHFFFAOYSA-N
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Description

[3-(3-Fluoro-phenyl)-propyl]-methyl-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propyl chain and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluoro-phenyl)-propyl]-methyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and propylamine.

    Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with propylamine in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Solvent Selection: Choosing appropriate solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3-Fluoro-phenyl)-propyl]-methyl-amine can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation Products: Amine oxides or nitroso derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-(3-Fluoro-phenyl)-propyl]-methyl-amine is used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the effects of fluorine substitution on biological activity.

Medicine:

    Pharmaceutical Development: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [3-(3-Fluoro-phenyl)-propyl]-methyl-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    [3-(4-Fluorophenyl)-propyl]-methyl-amine: Similar structure but with the fluorine atom on the para position.

    [3-(3-Fluorophenyl)-propionic acid]: A related compound with a carboxylic acid group instead of the amine group.

Uniqueness:

  • The position of the fluorine atom on the phenyl ring in [3-(3-Fluoro-phenyl)-propyl]-methyl-amine provides unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

[3-(3-Fluoro-phenyl)-propyl]-methyl-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article synthesizes available research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a propyl chain substituted with a fluorophenyl group and a methyl amine moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the molecule.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as a dopamine transporter (DAT) inhibitor. This section summarizes key findings related to its pharmacological profile.

Dopamine Transporter Inhibition

Studies have demonstrated that compounds structurally similar to this compound show varying affinities for DAT. For instance:

CompoundDAT Binding Affinity (K_i, nM)Notes
3b230Effective in reducing cocaine and methamphetamine reinforcement but lacks psychostimulant effects .
14a23Improved DAT affinity over 3b; moderate metabolic stability in human liver microsomes .

These findings suggest that minor structural modifications can lead to significant changes in binding affinity and efficacy.

Serotonin Transporter Interaction

The compound's interaction with the serotonin transporter (SERT) has also been explored. Fluorinated analogs typically exhibit enhanced potency for SERT inhibition, which may contribute to their therapeutic potential in treating mood disorders .

Case Studies

  • Cocaine Abuse Therapeutics : A study focused on derivatives of this compound highlighted its potential as a therapeutic agent for cocaine addiction. The compound was noted for its ability to reduce self-administration behaviors in animal models, suggesting a promising avenue for addiction treatment .
  • Neuroimaging Applications : Another study investigated the biodistribution of radiolabeled derivatives of similar compounds, revealing their potential utility in mapping NET binding sites via SPECT imaging. This could aid in understanding neurochemical pathways involved in various psychiatric conditions .

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of specific functional groups in modulating biological activity. For example, the introduction of trifluoromethyl groups has been shown to enhance potency against SERT by increasing hydrophobic interactions within the binding pocket .

Pharmacokinetics and Metabolism

Research indicates that the metabolic stability of this compound is influenced by its structural components. Modifications that enhance metabolic stability while retaining high affinity for DAT are critical for developing effective therapeutic agents .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-(3-fluorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14FN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3

InChI Key

YZNBPEMJYWSHPD-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC(=CC=C1)F

Origin of Product

United States

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